(2,6-Dichloro-benzyl)-isopropyl-amine
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Overview
Description
“(2,6-Dichloro-benzyl)-isopropyl-amine” is a chemical compound with the linear formula C7H7Cl2N . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “(2,6-Dichloro-benzyl)-isopropyl-amine” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(2,6-Dichloro-benzyl)-isopropyl-amine” is based on its linear formula C7H7Cl2N . The molecular weight of the compound is 176.047 .Chemical Reactions Analysis
The compound may be involved in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings, and palladium (Pd)-catalyzed reactions . These reactions are used in the preparation of common building blocks for pharmaceuticals and agrochemicals .Scientific Research Applications
- Antibacterial Agents : Researchers explore 2,6-dichlorobenzylamine derivatives for their antibacterial properties. These compounds may inhibit bacterial growth by disrupting cell membranes or interfering with essential metabolic pathways .
- Antitumor Agents : Investigations focus on the potential of 2,6-dichlorobenzylamine-based molecules as antitumor agents. These compounds may exhibit cytotoxic effects against cancer cells .
- Benzylic Bromination : 2,6-dichlorobenzylamine serves as an intermediate in the synthesis of other compounds. For example, it can be prepared by the photocatalytic benzylic bromination of 2,6-dichlorotoluene. This reaction is green and safe, making it attractive for large-scale production .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Safety and Hazards
The safety data sheets for related compounds suggest that exposure to “(2,6-Dichloro-benzyl)-isopropyl-amine” should be avoided and that protective measures should be taken when handling the compound . If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to 2,6-dichlorobenzyl alcohol , which might suggest similar targets or mechanisms of action.
Mode of Action
The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar interactions with its targets
Biochemical Pathways
The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar effects on biochemical pathways
Result of Action
The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar effects
properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJNKHAQOXASHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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